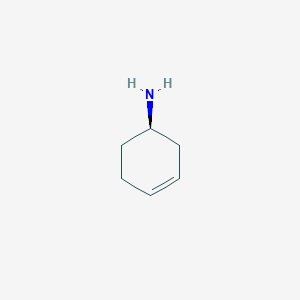

(R)-Cyclohex-3-en-1-amine

Description

Properties

IUPAC Name |

(1R)-cyclohex-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c7-6-4-2-1-3-5-6/h1-2,6H,3-5,7H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSODXRMARGLBX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312553 | |

| Record name | (1R)-3-Cyclohexen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350767-93-9 | |

| Record name | (1R)-3-Cyclohexen-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350767-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-3-Cyclohexen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for R Cyclohex 3 En 1 Amine and Its Chiral Derivatives

Asymmetric Catalysis Approaches

Asymmetric catalysis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as a powerful tool for synthesizing chiral molecules. Various strategies have been employed to produce (R)-Cyclohex-3-en-1-amine and related structures.

The asymmetric hydrogenation of prochiral olefins, ketones, and imines is one of the most efficient methods for preparing chiral compounds. diva-portal.org Transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral ligands, are often used. diva-portal.orggoogle.com

The rhodium-catalyzed asymmetric hydrogenation of enamides is a notable strategy. google.com Chiral bisphosphine ligands, such as those with rigid bicyclic backbones like (R,R)-BICP, have been developed to restrict conformational flexibility and enhance enantioselectivity. google.com While these catalysts have shown high efficiency for the hydrogenation of α-acylaminoacrylic acids and some enamides, their application to imine substrates has presented challenges. google.com The development of novel chiral phosphine (B1218219) and phosphite (B83602) ligands remains an active area of research to broaden the substrate scope and improve selectivity for reactions leading to chiral amines. google.comgoogle.com Cationic rhodium(I) complexes paired with axially chiral biaryl bis(phosphine) ligands have also been used in the asymmetric [2+2+2] cycloaddition of 1,6-enynes with enamides to produce protected cyclohexenylamines. nih.govdntb.gov.ua

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a complementary strategy to metal-based catalysis. caltech.edu Chiral amines, Brønsted acids, and thioureas are common classes of organocatalysts. rsc.org

For the synthesis of chiral cyclohexene (B86901) structures, an important approach involves the asymmetric isomerization of β,γ-unsaturated cyclohex-3-en-1-ones into their α,β-unsaturated chiral enone counterparts. nih.gov This transformation can be achieved using a chiral diamine catalyst through a cooperative iminium-base catalysis mechanism. nih.gov These resulting chiral cyclohex-2-enones are versatile intermediates for further functionalization into chiral amines. Another relevant strategy is the asymmetric allylation of in situ-formed imines, which can be catalyzed by chiral disulfonimides, to produce chiral homoallylic amines. beilstein-journals.org These homoallylic amines can then undergo ring-closing metathesis to furnish a variety of chiral cyclohexenylamines. acs.org

The activation of α,β-unsaturated aldehydes using chiral amine catalysts to form chiral iminium ions is a well-established principle in organocatalysis that has been successfully applied to various transformations, including Diels-Alder reactions to form chiral cyclohexene scaffolds. caltech.edu

The enantioselective rearrangement of meso-epoxides into chiral allylic alcohols, mediated by chiral lithium amide bases, is a direct and effective method for accessing precursors to chiral amines. The deprotonation of cyclohexene oxide using a chiral lithium amide can yield optically active (R)- or (S)-2-cyclohexen-1-ol, which can then be converted to the corresponding amine. datapdf.com

The success of this method relies heavily on the design of the chiral lithium amide. Bases derived from chiral amines, such as those prepared from (R)-phenylglycine or (S)-α-phenylethylamine, have been studied extensively. acs.orgresearchgate.net The reaction is believed to proceed through a 1:1 epoxide-base complex, facilitating the stereoselective removal of a β-hydrogen. datapdf.com The enantioselectivity of the deprotonation can be influenced by factors such as the structure of the chiral amine, the solvent, and the reaction temperature. datapdf.comkchem.org For instance, the deprotonation of cyclohexene oxide with different chiral lithium amides has yielded (R)-2-cyclohexen-1-ol with varying levels of enantiomeric excess (ee). kchem.org

| Chiral Amine Precursor | Lithium Amide | Product | Enantiomeric Excess (ee) | Reference |

| (R,R)-N,N'-Bis(1-phenylethyl)-1,2-ethanediamine | (R,R)-2-Li | (R)-2-Cyclohexen-1-ol | 76% | researchgate.net |

| Chiral diamine from (S)-phenylalanine | 4-Li | (R)-2-Cyclohexen-1-ol | 79% | kchem.org |

| Chiral diamine from (S)-cyclohexylglycine | 9-Li | (R)-2-Cyclohexen-1-ol | 70% | kchem.org |

| Amine from (R)-phenylglycine | N/A | (S)-2-Cyclohexen-1-ol | up to 80% | acs.org |

| Mono- and dialkyl chiral amines | Various | 2-Cyclohexen-1-ol | up to 31% | datapdf.com |

This table summarizes the results of enantioselective deprotonation of cyclohexene oxide using various chiral lithium amides.

Beyond the aforementioned methods, other catalytic systems have been developed for the stereocontrolled synthesis of cyclohexenylamines. Ring-closing metathesis (RCM) of suitably designed chiral diene precursors using ruthenium-based catalysts, such as the second-generation Grubbs catalyst, provides efficient access to a wide range of chiral cyclohexenylamines. acs.orgnih.gov This approach allows for the construction of the cyclic framework from acyclic, chiral homoallylic amines. acs.org

Rhodium-catalyzed [2+2+2] cycloaddition reactions represent another powerful method. nih.gov Cationic rhodium(I) complexes with chiral biaryl bis(phosphine) ligands can catalyze the cycloaddition between 1,6-enynes and enamides, leading to protected cyclohexenylamines with high stereocontrol. nih.govdntb.gov.ua Furthermore, asymmetric Aza-Michael additions, catalyzed by chiral complexes, can be used to introduce the amine functionality enantioselectively onto a cyclohexene scaffold. mdpi.com

Biocatalytic Resolution and Asymmetric Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with exceptional levels of stereoselectivity under mild reaction conditions. nih.govacsgcipr.org For the preparation of enantiopure this compound, enzymatic kinetic resolution is a particularly effective strategy.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two. nih.gov Lipases are a class of hydrolase enzymes that are widely used in organic synthesis for the resolution of racemic alcohols, esters, and amines due to their broad substrate tolerance and high enantioselectivity. nih.govmdpi.com

In the context of producing this compound, lipase-catalyzed kinetic resolution can be applied to a racemic mixture of the amine or a suitable precursor. For example, the enantioselective hydrolysis of a racemic N-acylated cyclohexenylamine can yield the unreacted (R)-N-acyl amine and the hydrolyzed (S)-amine. Alternatively, enantioselective acylation of the racemic amine can produce the (R)-N-acyl amine, leaving the (S)-amine unreacted. Lipase (B570770) from Pseudomonas cepacia (also known as Burkholderia cepacia) has shown excellent results in the resolution of chiral amines and their alcohol precursors. polimi.it

Another powerful biocatalytic approach involves the use of oxidoreductases. Cyclohexylamine oxidase from Brevibacterium oxydans has been employed for the kinetic resolution of various amines, including cycloalkyl primary amines. canada.ca This enzyme selectively oxidizes the (S)-enantiomer to the corresponding imine (which then hydrolyzes to a ketone), leaving the desired (R)-amine with high enantiomeric purity. canada.ca Combining this oxidation with a reducing agent in a deracemization process can theoretically convert the entire racemic starting material into the (R)-amine product with high yield and enantiomeric excess. canada.ca

| Enzyme | Substrate Type | Resolution Type | Key Finding | Reference |

| Cyclohexylamine Oxidase | Racemic cycloalkyl amines | Kinetic Resolution (Oxidation) | Yields enantiomerically pure (R)-amines. | canada.ca |

| Lipase PS (Pseudomonas cepacia) | Racemic alcohol precursor | Kinetic Resolution (Acylation) | Achieved 96:4 e.r. for the (S)-ester, leaving (R)-alcohol. | polimi.it |

| Candida antarctica lipase B (CAL-B) | Racemic hydroxy-substituted β-amino esters | Kinetic Resolution (Hydrolysis) | Moderate to good ee values (≥ 52%) achieved. | researchgate.net |

| Acinetobacter sp. JNU9335 (whole cells) | Racemic methyl 3-cyclohexene-1-carboxylate | Kinetic Resolution (Hydrolysis) | Efficiently hydrolyzes the (R)-ester, leaving (S)-ester with >99% ee. | jiangnan.edu.cn |

This table presents findings from various biocatalytic resolution strategies for producing chiral cyclohexene derivatives.

Reductive Amination with Biocatalysts (e.g., Reductive Aminases, Amine Transaminases)

Reductive aminases (RedAms) and imine reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov These enzymes have been successfully employed in the reductive amination of cyclohexanone (B45756) and its derivatives. rsc.orgresearchgate.net For instance, a panel of IREDs was screened for the reductive amination of cyclohexanone with various amines, demonstrating the potential to generate a diverse range of N-substituted cyclohexylamines. researchgate.net While many IREDs show activity with simple amines like cyclopropylamine, fewer are effective with bulkier amines such as butylamine, phenethylamine, and aniline. researchgate.net

Amine transaminases (ATAs) offer an alternative biocatalytic route. These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule, such as L-alanine or isopropylamine, to a ketone substrate. whiterose.ac.uk This method can be used for both asymmetric synthesis from a prochiral ketone and kinetic resolution of a racemic amine. dtu.dk The choice between (R)- and (S)-selective transaminases allows for the preparation of either enantiomer of the target amine. researchgate.net

| Enzyme Type | Substrate | Amine Donor/Nucleophile | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Imine Reductase (IRED) | Cyclohexanone | Aniline | N-Cyclohexylaniline | Conversions up to 99% were achieved with 1.1 equivalents of aniline. | nih.gov |

| Reductive Aminase (NfRedAm) | Cyclohexanone | Ammonia (B1221849) | Cyclohexylamine | Showed superior activity with ammonia compared to other RedAms, achieving 90% conversion. | rsc.org |

| Transaminase (ATA) | 4-Substituted Cyclohexanones | (R)- or (S)-α-Methylbenzylamine | trans-4-Substituted Cyclohexan-1-amines | Screening of various (R)- and (S)-selective transaminases allowed for diastereotope selective amination. | researchgate.net |

Enzyme Cascade Reactions for Optically Pure Amine Production

A notable example is the combination of an ene-reductase (ERed) and an imine reductase (IRED) or a transaminase (ATA) to convert α,β-unsaturated ketones into chiral amines with two stereocenters. nih.govacs.org For instance, 3-methylcyclohex-2-en-1-one can be converted into all four possible stereoisomers of the corresponding secondary and tertiary amines with high diastereomeric and enantiomeric ratios by selecting the appropriate combination of ERed and IRED enzymes. nih.gov This dual-enzyme system offers complementarity to single EneIRED enzymes, enabling the synthesis of different stereoisomers. nih.gov

Another strategy involves the deracemization of racemic amines using a combination of enantiocomplementary enzymes. acs.org For example, a one-pot, two-step process can utilize an (S)-selective ATA for enantioselective deamination of the racemate, followed by amination of the resulting ketone with an (R)-selective amine dehydrogenase (AmDH) to produce the (R)-amine. acs.org

| Enzyme Combination | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|

| Ene-reductase (ERed) + Imine Reductase (IRED) | α,β-Unsaturated Ketones | Chiral amines with two stereocenters | Can produce all four possible stereoisomers with high purity. | nih.gov |

| Ene-reductase (ERed) + Amine Transaminase (ATA) | Substituted Cyclohexenones | Enantiomerically pure diastereomeric substituted cyclohexanes | Sequential cascade using whole-cell catalysts. | acs.org |

| Amine Transaminase (ATA) + Amine Dehydrogenase (AmDH) | Racemic Amines | Enantiopure (R)- or (S)-Amines | One-pot deracemization strategy. | acs.org |

Chemical Synthesis Routes for Enantiocontrol

While biocatalysis offers elegant solutions, chemical methods for achieving enantiocontrol in the synthesis of this compound and its derivatives remain crucial and offer complementary approaches.

Stereoselective Electrophilic Bromination of N-Acylated Cyclohex-3-en-1-amines

The stereoselective bromination of N-acylated cyclohex-3-en-1-amines provides a pathway to functionalized aminocyclohexanes that can serve as precursors to chiral amines. researchgate.netethz.ch The stereochemical outcome of the bromination is highly dependent on the nature of the acyl protecting group, the brominating agent, and the reaction conditions. researchgate.net For example, bromination of certain N-acyl-cyclohex-3-en-1-amines with N-bromosuccinimide (NBS) in acetic acid can lead to the formation of dihydro-1,3-oxazines through intramolecular bromo-amidation. researchgate.netepa.gov The use of reagents like phenyltrimethylammonium (B184261) tribromide (PhMe3NBr3) can favor the formation of specific dibromide diastereomers, suggesting anchimeric assistance from the neighboring N-acyl group. researchgate.net These dibrominated intermediates can then be cyclized to form bicyclic amines like 7-azanorbornanes. researchgate.net

Asymmetric Addition to Imines and Enamines (e.g., via chiral auxiliaries)

Asymmetric addition of nucleophiles to the C=N bond of imines is a fundamental strategy for synthesizing chiral amines. researchgate.netnih.gov The use of chiral auxiliaries attached to the nitrogen atom can effectively control the stereochemistry of the addition. nih.gov Ellman's tert-butanesulfinamide is a widely used chiral auxiliary that allows for the diastereoselective addition of organometallic reagents to imines, leading to a wide range of α-chiral amines. nih.gov This methodology has been applied to create highly branched secondary amines with multiple stereocenters through sequential stereocontrolled steps. nih.gov The chiral auxiliary directs the facial approach of the nucleophile and can be readily cleaved under mild conditions to afford the free primary amine. researchgate.net

Multi-Component Reactions for Chiral Cyclohexene Scaffolds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgorganic-chemistry.orgnih.gov Asymmetric MCRs, often employing chiral catalysts, can provide rapid access to enantioenriched and structurally diverse cyclohexene scaffolds. rsc.orgresearchgate.net For example, a rhodium-catalyzed [2+2+2] cyclotrimerization of terminal alkynes, alkynoates, and cis-enamides can produce valuable chiral cyclohexadienylamines with excellent chemo-, regio-, and stereocontrol. researchgate.net Another approach involves the AAD (aldehyde, amide, dienophile) reaction, where the in situ generated chiral N-dienyl lactam undergoes a subsequent Diels-Alder reaction to yield N-acyl cyclohexenylamines with high diastereoselectivity. researchgate.net

Strategies Involving Stereospecific Rearrangements (e.g., Curtius Rearrangement)

Stereospecific rearrangements offer another avenue for the synthesis of chiral amines, where the stereochemistry of the starting material is transferred to the product. The Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, proceeds with full retention of configuration at the migrating group. wikipedia.orglscollege.ac.in This reaction is a reliable method for converting a chiral carboxylic acid into a primary amine without loss of enantiomeric purity. nih.gov For instance, (R)-cyclohex-3-ene-1-carboxylic acid can be converted to the corresponding acyl azide, which then undergoes the Curtius rearrangement to furnish, after hydrolysis of the isocyanate intermediate, this compound. google.com The isocyanate can also be trapped with alcohols like tert-butanol (B103910) to directly form Boc-protected amines, which are versatile intermediates in organic synthesis. organic-chemistry.org

| Methodology | Key Reagents/Catalysts | Intermediate/Product Type | Key Features | Reference |

|---|---|---|---|---|

| Stereoselective Electrophilic Bromination | N-Bromosuccinimide (NBS), PhMe3NBr3 | Dibrominated aminocyclohexanes, 7-Azanorbornanes | Stereoselectivity is dependent on reagents and protecting groups; allows for further functionalization. | researchgate.net |

| Asymmetric Addition to Imines | Chiral auxiliaries (e.g., tert-butanesulfinamide) | α-Chiral amines | High diastereoselectivity, broad scope of nucleophiles. | nih.gov |

| Multi-Component Reactions | Rhodium catalysts, Chiral amides | Chiral cyclohexadienylamines, N-Acyl cyclohexenylamines | High atom economy and rapid construction of molecular complexity. | researchgate.netresearchgate.net |

| Curtius Rearrangement | Acyl azide | Primary amines, Carbamates | Proceeds with complete retention of stereochemistry. | wikipedia.orggoogle.com |

Stereochemical Aspects and Control

Diastereoselectivity and Enantioselectivity in Transformations

The presence of a stereocenter in (R)-cyclohex-3-en-1-amine influences the stereochemical course of its reactions, often leading to the preferential formation of one diastereomer over another. This diastereoselectivity is evident in various transformations, including epoxidation and acylation reactions.

For instance, the epoxidation of N-acylated cyclohex-3-en-1-amines demonstrates how the nature of the protecting group, the reagent, and the reaction conditions can significantly influence the stereochemical outcome. researchgate.netresearchgate.net In the case of N-acyl-4-aminocyclohexenes, bromination with specific reagents can proceed with high diastereoselectivity, suggesting anchimeric assistance from the NHR substituent. researchgate.net Similarly, the diastereoselectivity of bromination of certain cyclohex-3-enol moieties is crucial for the enantioselective synthesis of valuable compounds like (1R)-cis-deltamethrinic acid. researchgate.net

Epoxidation reactions of related cis-2-(N-benzylamino)cyclohex-3-en-1-ol and cis-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol derivatives have been shown to proceed with high levels of diastereoselectivity (>95:5 dr). nih.gov However, the corresponding trans-diastereomer exhibits virtually no selectivity, highlighting the dramatic influence of the substrate's relative configuration. nih.gov Interestingly, for some derivatives, the presence of an α-methyl group on the nitrogen substituent can have a detrimental effect on the diastereoselectivity. nih.gov In contrast, epoxidation of racemic trans-2-(N-benzylamino)cyclohex-3-en-1-ol proceeds with high diastereoselectivity, which has been utilized in the asymmetric synthesis of various dihydroconduramines. thieme-connect.com

The enantioselectivity of reactions involving cyclohexene (B86901) derivatives can be controlled using chiral auxiliaries or catalysts. For example, the enantioselective preparation of (S)-3-cyclohexene-1-carboxylic acid derivatives, which are precursors to important pharmaceuticals like Edoxaban, has been achieved through microbial resolution of the corresponding racemic methyl ester. jiangnan.edu.cn Furthermore, asymmetric transfer hydrogenation of cyclohexenone derivatives using chiral catalysts provides access to enantiomerically enriched allylic alcohols, which are versatile synthetic intermediates. mdpi.com

The following table summarizes the diastereomeric ratios observed in the epoxidation of various cyclohexene amine derivatives:

| Substrate | Reagent | Diastereomeric Ratio (dr) | Reference |

| Racemic cis-2-(N-benzylamino)cyclohex-3-en-1-ol | m-CPBA, HBF₄ | >95:5 | nih.gov |

| Racemic cis-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol | m-CPBA, HBF₄ | >95:5 | nih.gov |

| Racemic trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol | m-CPBA, Cl₃CCO₂H | ~60:40 | thieme-connect.com |

| Enantiopure (1R,2S,αR)-2-[N-benzyl-N-(α-methylbenzyl)amino]cyclohex-3-en-1-ol | m-CPBA | ~70:30 | nih.gov |

Conformational Analysis of this compound and its Intermediates

The cyclohexene ring in this compound adopts a half-chair conformation to minimize steric and torsional strain. This contrasts with the stable chair conformation of cyclohexane (B81311). pressbooks.pub The presence of the double bond introduces planarity to a portion of the ring, influencing the spatial arrangement of substituents.

In 3-substituted cyclohexenes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. For electronegative substituents, the pseudo-axial conformation is often stabilized by a phenomenon known as the "double bond – no bond" resonance, which involves an interaction between the π-orbital of the double bond and the σ* orbital of the C-X bond (where X is the electronegative substituent). cdnsciencepub.comcdnsciencepub.com This effect can lead to a preference for the sterically less favored axial-like conformation.

The conformational equilibrium of the cyclohexene ring is a dynamic process involving ring inversion between two half-chair forms via a higher-energy twist-boat intermediate. The preferred conformation directly impacts the reactivity and stereochemical outcome of reactions. For instance, in reactions involving nucleophilic attack on a carbonyl group attached to the ring, the trajectory of the incoming nucleophile is dictated by the ring's conformation to minimize steric hindrance.

The conformational preferences of intermediates, such as those formed during addition or cyclization reactions, are also critical. For example, in the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives, the formation of a six-membered ring intermediate proceeds through an intramolecular aldol (B89426) reaction where the substituents adopt positions that minimize steric interactions in the transition state. semanticscholar.org

The following table outlines key conformational features of substituted cyclohexenes:

| Feature | Description | Reference |

| Ring Conformation | Primarily adopts a half-chair conformation. | |

| Substituent Position | Can be pseudo-axial or pseudo-equatorial. | cdnsciencepub.comcdnsciencepub.com |

| Axial Stabilization | Electronegative substituents can favor the pseudo-axial position due to "double bond – no bond" resonance. | cdnsciencepub.comcdnsciencepub.com |

| Ring Inversion | Occurs between half-chair forms via a twist-boat intermediate. |

Stereochemical Models for Predicting Reaction Outcomes (e.g., Cram's Rule, Felkin-Anh Model in related systems)

Predicting the stereochemical outcome of reactions involving chiral centers is a fundamental aspect of asymmetric synthesis. Several models have been developed to rationalize and predict the diastereoselectivity of nucleophilic additions to carbonyl compounds with an adjacent stereocenter, which can be conceptually applied to reactions of derivatives of this compound.

Cram's Rule and the Felkin-Anh Model are two of the most influential models. rsc.org

Cram's Rule: Proposed in 1952, this was one of the earliest models to predict the stereochemical outcome of nucleophilic additions to α-chiral carbonyl compounds. rsc.org

Felkin-Anh Model: This model, a refinement of Cram's rule, provides a more accurate prediction of the major diastereomer formed. rsc.orgopenochem.orguwindsor.ca The model posits that the largest substituent (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. openochem.orguwindsor.ca The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the side of the smallest substituent (S) to avoid steric hindrance from the medium (M) and large (L) substituents. openochem.orgnih.gov

In cases where an electronegative atom is present at the α-position, the Felkin-Anh model is modified. The electronegative group can act as the "large" group due to electronic effects, specifically the low-lying σ* orbital of the C-X bond interacting with the π* orbital of the carbonyl. openochem.org

Application to Cyclohexene Systems: While originally developed for acyclic systems, the principles of these models can be extended to cyclic systems like derivatives of this compound, with the understanding that the conformational constraints of the ring play a crucial role. uwindsor.ca For nucleophilic additions to cyclohexanone (B45756) derivatives, the stereochemistry is determined by a balance between steric hindrance, which favors equatorial attack, and electronic effects (stabilizing interactions between cyclohexanone σ-bonds and the forming σ* orbital), which can favor axial attack. researchgate.net

The following table summarizes the key principles of the Felkin-Anh model:

| Principle | Description | Reference |

| Substituent Orientation | The largest group on the α-carbon is positioned perpendicular to the carbonyl group. | openochem.orguwindsor.ca |

| Nucleophile Trajectory | The nucleophile attacks at the Bürgi-Dunitz angle (~107°). | openochem.orgnih.gov |

| Steric Avoidance | The nucleophile approaches from the side of the smallest substituent. | openochem.org |

| Electronegative Substituents | An electronegative group at the α-position can function as the "large" group due to electronic effects. | openochem.org |

By considering these stereochemical principles, chemists can better predict and control the outcomes of reactions involving the versatile chiral building block, this compound, and its derivatives.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of (R)-Cyclohex-3-en-1-amine makes it a potent nucleophile. This characteristic allows it to readily participate in reactions with a wide range of electrophiles. Common transformations include alkylation and acylation.

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. The reaction proceeds by the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide.

Acylation: Reaction with acyl chlorides or acid anhydrides yields amides. This transformation is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

These reactions are fundamental in synthetic chemistry for building more complex molecular architectures from the parent amine.

| Reaction Type | Electrophile Example | Product Type |

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine |

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Michael Addition | Methyl Vinyl Ketone | β-Amino Ketone |

Electrophilic Reactivity of the Cyclohexene (B86901) Moiety

While the π-bond of the cyclohexene ring is electron-rich and typically acts as a nucleophile, it can be attacked by strong electrophiles in electrophilic addition reactions. In such cases, the double bond serves as the reactive site. A classic example is the reaction with halogens like bromine (Br₂).

The approaching bromine molecule becomes polarized by the electron-rich π-bond of the cyclohexene, leading to the formation of a transient induced dipole. The electrophilic end of the bromine molecule is then attacked by the double bond, forming a cyclic bromonium ion intermediate. This intermediate is highly strained and reactive. The bromide ion (Br⁻), generated in the first step, then attacks one of the carbon atoms of the bromonium ion from the anti-face, leading to the opening of the ring and the formation of a trans-dibrominated cyclohexane (B81311) derivative.

Mechanisms of Key Reactions Involving this compound

The dual functionality of the molecule allows for a range of mechanistically distinct and synthetically useful transformations.

Primary amines, such as this compound, react with aldehydes or ketones to form imines through a condensation reaction. chemistrysteps.comorganicchemistrytutor.com This imine product exists in a tautomeric equilibrium with its less stable enamine form. wikipedia.orgpbworks.com While the imine is generally the major tautomer, the enamine is a key reactive intermediate. wikipedia.orgpbworks.com

The enamine possesses a nucleophilic α-carbon due to resonance involving the nitrogen lone pair, making it a powerful tool for C-C bond formation. masterorganicchemistry.comlibretexts.org This reactivity is harnessed in transformations like the Stork enamine synthesis. wikipedia.orgmychemblog.com

Alkylation: The enamine can act as a nucleophile, attacking alkyl halides to form a new C-C bond at the α-position. The resulting iminium salt is then hydrolyzed with aqueous acid to yield an α-alkylated ketone or aldehyde. libretexts.orgyoutube.com

Michael Additions: Enamines can also undergo conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org The nucleophilic α-carbon of the enamine attacks the β-carbon of the Michael acceptor. Subsequent hydrolysis of the resulting iminium salt affords a 1,5-dicarbonyl compound. libretexts.org

The presence of both an amine and a double bond within the same molecule allows for intramolecular cyclization reactions. Bromo-amidation is a prime example of such a process. The reaction is initiated by the electrophilic addition of a bromine source (e.g., N-Bromosuccinimide, NBS) to the cyclohexene double bond. This forms a cyclic bromonium ion intermediate.

Instead of being intercepted by an external nucleophile, the tethered amine functionality acts as an intramolecular nucleophile. The nitrogen atom attacks one of the carbons of the bromonium ion, leading to the formation of a new C-N bond and the opening of the three-membered ring. This pathway results in the formation of a bicyclic amino-ether or related heterocyclic structure, effectively constructing a new ring system in a stereocontrolled manner.

The specified rearrangement reactions are not characteristic transformations of this compound itself.

Schmidt Reaction: The Schmidt reaction is a rearrangement that typically involves an azide (B81097) reacting with a carbonyl compound (ketone or carboxylic acid) or an alcohol/alkene under acidic conditions to yield an amide or an amine, respectively. libretexts.orgwikipedia.orgaakash.ac.in For instance, a carboxylic acid reacts with hydrazoic acid (HN₃) to produce an amine with the loss of carbon dioxide. wikipedia.orgbyjus.com The reaction involves the migration of an alkyl or aryl group from carbon to an electron-deficient nitrogen. aakash.ac.in this compound would be a potential product of a Schmidt reaction starting from a cyclohexenecarboxylic acid, not the starting material for the rearrangement itself.

Bamberger Rearrangement: The Bamberger rearrangement is the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wikipedia.orgscribd.com The mechanism involves the formation of a nitrenium ion intermediate which is then trapped by water. wikipedia.orgbeilstein-journals.org This reaction is specific to N-arylhydroxylamines and is not applicable to aliphatic amines like this compound.

Regioselectivity in Cycloaddition and Functionalization Reactions

The substituents on the cyclohexene ring, particularly the allylic amine group, can exert significant control over the regioselectivity and stereoselectivity of cycloaddition and functionalization reactions.

Functionalization Reactions (e.g., Epoxidation): In the epoxidation of a similar system, trans-4-aminocyclohex-2-en-1-ol, it was found that both the hydroxyl group and the protonated amine (ammonium ion) can direct the epoxidizing agent (like m-CPBA). ox.ac.uk The ammonium ion, formed in situ under acidic conditions, can direct the reagent via hydrogen bonding, influencing the facial selectivity of the epoxidation. This directing effect competes with other functional groups present. The steric bulk and hydrogen-bonding capability of the amine substituent are critical in determining the stereochemical outcome of the reaction. ox.ac.uk

Cycloaddition Reactions (e.g., Diels-Alder): In a Diels-Alder reaction, the cyclohexene moiety can act as the dienophile. wikipedia.org The electron-donating or withdrawing nature of the amine substituent (or its protonated/derivatized form) influences the electronic properties of the double bond, affecting the reaction rate and regioselectivity. The stereocenter at the C1 position can also direct the incoming diene to one face of the dienophile over the other, leading to diastereoselective products.

Advanced Synthetic Applications As a Chiral Building Block

Construction of Complex Polycyclic Amine Structures (e.g., 7-Azanorbornanes)

The constrained bicyclic structure of 7-azanorbornanes (7-azabicyclo[2.2.1]heptanes) is a key pharmacophore in many biologically active compounds. (R)-Cyclohex-3-en-1-amine provides an effective chiral scaffold for the stereoselective synthesis of these complex polycyclic amines. The primary synthetic strategy involves an intramolecular cyclization facilitated by the electrophilic activation of the cyclohexene (B86901) double bond.

A common and well-documented method is the intramolecular bromo-amidation or dibromination-cyclization sequence. In this process, the amine is first protected with an acyl group, such as trifluoroacetyl or carbamate. The subsequent reaction with an electrophilic bromine source, like N-bromosuccinimide (NBS) or bromine (Br₂), generates a bromonium ion intermediate. The neighboring N-acyl group then acts as an internal nucleophile, attacking the intermediate to forge the bicyclic ring system. A final base-mediated cyclization step yields the desired 7-azanorbornane derivative. The stereochemistry of the starting amine directly influences the stereochemical outcome of the final bicyclic product.

| Starting Material | Reagents | Product | Reference |

| N-acyl-(R)-cyclohex-3-en-1-amine | 1. Electrophilic Bromine Source (e.g., NBS, Br₂) 2. Base (e.g., NaH) | Substituted 7-Azanorbornane | nih.gov |

| N-Boc-N-benzyl-(R)-cyclohex-3-en-1-amine | 1. PhMe₃NBr₃/Et₄NBr 2. Deprotection 3. Cyclization | N-benzyl-7-azanorbornane derivative | nih.gov |

This synthetic route has proven to be robust for preparing a variety of substituted 7-azanorbornanes, which are valuable intermediates for medicinal chemistry research.

Precursor for Enantiomerically Enriched Hydroxylated β-Amino Acid Derivatives with a Cyclohexene Framework

Enantiomerically pure hydroxylated β-amino acids are crucial components of numerous natural products and pharmaceuticals, including antibiotics and enzyme inhibitors. nih.gov The cyclohexene framework of this compound provides a platform for synthesizing cyclic analogues of these important compounds.

A key synthetic strategy to introduce the required hydroxyl and carboxylic acid functionalities involves a sequence of stereocontrolled reactions on the cyclohexene ring. A plausible and effective route begins with the epoxidation of the double bond in an N-protected derivative of this compound. This step can be performed with high stereoselectivity using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then undergo regioselective ring-opening with a suitable nucleophile, such as an azide (B81097) or a protected amine, to install a second nitrogen functionality. Subsequent hydrolysis of the epoxide yields a trans-amino alcohol. The final steps would involve the oxidation of the C-H bond adjacent to the original amine or manipulation of other functional groups to install the carboxylic acid moiety, ultimately furnishing the desired hydroxylated β-amino acid derivative. The inherent chirality of the starting material ensures the enantiomeric enrichment of the final product.

Role in the Synthesis of Defined Structural Classes of Bioactive Molecules

The chiral nature of this compound makes it an ideal starting point for the synthesis of specific classes of bioactive molecules where stereochemistry is critical for function.

N-Arylmethyl-7-azabicyclo[2.2.1]heptane Derivatives

This specific subclass of 7-azanorbornanes has garnered interest due to its potential biological activities. The synthesis of these compounds leverages the same fundamental cyclization strategy described in section 5.1. Starting from this compound, an N-arylmethyl group is introduced. The synthesis can proceed via two primary routes:

Route A: Bromination of the N-protected, N-arylmethyl cyclohex-3-enamine, followed by deprotection and subsequent base-mediated cyclization.

Route B: Deprotection of the N-protected, N-arylmethyl cyclohex-3-enamine to yield the secondary amine, followed by bromination and base-promoted cyclization. nih.gov

These methods provide reliable access to a range of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives, allowing for systematic exploration of their structure-activity relationships.

Cyclopropyl-Fused Cyclohexane (B81311) Nucleosides

Cyclopropyl-fused cyclohexane nucleosides, also known as bicyclo[4.1.0]heptane nucleosides, are conformationally constrained molecules that can act as probes of biological systems or as potential therapeutic agents. While direct syntheses starting from this compound are not extensively documented, its derivatives are key intermediates. For instance, this compound can be converted into chiral cyclohexenone derivatives through controlled oxidation. These cyclohexenones are established precursors for constructing the bicyclo[4.1.0]heptane scaffold. mdpi.com The synthesis typically involves a cyclopropanation reaction on the cyclohexenone, followed by the introduction of the nucleobase onto the carbocyclic framework to complete the synthesis of the target nucleoside. mdpi.comnih.gov The chirality originating from this compound is preserved throughout the sequence, leading to enantiomerically pure cyclopropyl-fused nucleosides.

Formation of Nitrogen-Containing Heterocyclic Compounds (e.g., Imidazolidin-2-ones, Dihydro-1,3-oxazines)

This compound is a versatile precursor for various other nitrogen-containing heterocycles.

Dihydro-1,3-oxazines: These six-membered heterocycles can be synthesized directly from N-acylated derivatives of this compound. For example, the reaction of N-trifluoroacetyl-cyclohex-3-en-1-amine with N-bromosuccinimide (NBS) in acetic acid leads to the formation of dihydro-1,3-oxazines in good yields through an intramolecular bromo-amidation process where the acyl oxygen acts as the nucleophile. nih.gov

Imidazolidin-2-ones: These five-membered cyclic ureas are prevalent in many biologically active compounds. This compound, as an allylic amine, is an ideal substrate for modern synthetic methods to construct this ring system. One advanced approach is a Palladium-catalyzed carboamination reaction. nih.gov The synthesis begins with the conversion of this compound into its corresponding N-urea derivative by reacting it with an isocyanate. This N-allylurea precursor then undergoes a Pd-catalyzed intramolecular cyclization with an aryl or alkenyl bromide. This single step forms a C-C and a C-N bond, constructing the imidazolidin-2-one ring with control over the newly formed stereocenters.

Alternatively, the cyclohexene double bond can be converted into a vicinal diamine, a classic precursor to imidazolidin-2-ones. This transformation can be achieved via dihydroxylation followed by a two-step amination sequence. The resulting trans-diaminocyclohexane derivative can then be cyclized with reagents like carbonyldiimidazole (CDI) to furnish the imidazolidin-2-one ring. mdpi.comnih.gov

Integration into Cascade and One-Pot Synthetic Protocols

Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple transformations into a single operation without isolating intermediates. nih.gov The functional group arrangement in this compound makes it well-suited for incorporation into such elegant and efficient synthetic sequences.

For example, the synthesis of 7-azanorbornanes via the dibromination-cyclization pathway can often be performed as a one-pot or telescoped sequence, where the initial bromination is immediately followed by the base-induced cyclization without purification of the dibromide intermediate. nih.gov Similarly, the formation of imidazolidin-2-ones from diamines is frequently achieved through pseudo-multicomponent, one-pot protocols where Schiff base formation, reduction, and cyclization occur sequentially in the same reaction vessel. mdpi.comnih.gov

Furthermore, enzymatic cascades can be employed to synthesize complex chiral amines from related cyclohexene precursors, highlighting the potential for developing biocatalytic one-pot processes starting from this compound for the production of high-value molecules. researchgate.net The strategic use of this chiral building block in cascade reactions allows for the rapid and efficient construction of molecular complexity from a simple, readily available starting material.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for studying organic molecules. They are used to calculate the electronic structure of molecules, allowing for the prediction of geometries, energies, and reaction pathways.

DFT calculations are instrumental in understanding and predicting the stereoselectivity of reactions involving chiral amines and their derivatives. For instance, in organocatalyzed reactions where (R)-Cyclohex-3-en-1-amine or a similar structure might act as a catalyst or reactant, DFT can elucidate the origins of stereocontrol.

A common application is in the study of asymmetric reactions, such as the Michael addition or Mannich reaction, where enamines are key intermediates. mdpi.com Theoretical investigations of proline-catalyzed Mannich reactions, which proceed through an enamine intermediate similar to what would be formed from a cyclohexanone (B45756), have successfully used DFT to predict the major stereoisomer. researchgate.net By calculating the energies of the different transition states leading to the (S) and (R) products, researchers can determine which pathway is energetically favored. researchgate.net For example, in a study of a Mannich reaction, the activation energies for the formation of the (S)- and (R)-intermediates were calculated to be 8.5 and 12.4 kcal/mol, respectively, correctly predicting the experimentally observed preference for the (S)-product. researchgate.net

Similarly, in asymmetric Michael reactions involving cycloketones, DFT calculations of the transition state energies can explain the observed diastereoselectivity and enantioselectivity. mdpi.com The calculations show that the stability of different transition state structures (e.g., syn vs. anti) determines the final stereochemical outcome. mdpi.com These computational models allow for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol.

| Pathway | Intermediate Formed | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| S-path | (S)-intermediate | 8.5 | Major Product |

| R-path | (R)-intermediate | 12.4 | Minor Product |

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction. This involves identifying all relevant intermediates, transition states, and products along a reaction coordinate. For reactions involving this compound, such as N-alkylation, acylation, or its participation in cycloadditions, DFT can provide a detailed mechanistic understanding.

The process begins by optimizing the geometries of reactants, intermediates, and products. mdpi.com Transition state structures, which represent the highest energy point along a reaction pathway, are then located. Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states). mdpi.com

For example, the mechanism of organocatalytic reactions, such as those involving aldehydes and anhydrides, has been elucidated using DFT. rsc.org These studies detail the step-by-step process, including catalyst binding, deprotonation to form an enolate, and the subsequent C-C bond-forming step. rsc.org The calculated Gibbs free energies of the transition states help to identify the rate-determining step of the reaction. This level of detail is crucial for understanding how catalysts function and for developing more efficient synthetic methodologies.

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. The position of the amine substituent (pseudo-axial or pseudo-equatorial) significantly influences the molecule's reactivity and its interactions with other molecules. Computational methods can be used to explore this conformational landscape.

Studies on similar substituted cyclohexene and cyclohexane (B81311) rings, such as (R)-(+)-3-methylcyclohexanone, have utilized DFT to determine the relative energies and populations of different conformers (e.g., axial vs. equatorial). researchgate.net By calculating the enthalpy and entropy differences between conformers, the Gibbs free energy difference can be determined, which allows for the prediction of their relative populations at a given temperature. researchgate.net For this compound, such analysis would reveal the energetic preference for the amine group to occupy a pseudo-equatorial position to minimize steric interactions. This information is vital for understanding its role in stereoselective synthesis.

Molecular Dynamics Simulations (if applicable to reactivity)

While DFT is excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. For studying the reactivity of this compound, particularly in complex environments like solution or in polymerization processes, reactive force fields (ReaxFF) or ab initio MD (AIMD) can be employed.

ReaxFF-MD simulations have been used to investigate the pyrolysis of polymers containing cyclohexane rings. mdpi.com These simulations can model bond breaking and formation, revealing complex reaction networks and decomposition pathways at high temperatures. mdpi.com For a molecule like this compound, MD could be used to simulate its behavior as a monomer in a polymerization reaction, tracking bond formation and the growth of polymer chains. nih.gov

AIMD simulations, which use quantum mechanical calculations to determine forces at each time step, can provide detailed insights into reaction mechanisms in the condensed phase. mdpi.com For example, AIMD has been used to study the reactions of ammonia (B1221849) in aqueous solutions, tracking hydrogen abstraction and the formation of new intermediates on a picosecond timescale. mdpi.com A similar approach could be applied to study the acid-base chemistry or solvation dynamics of this compound in water.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density of a molecule to characterize chemical bonding, particularly noncovalent interactions. uzh.chnih.gov For this compound, the amine group can act as both a hydrogen bond donor and acceptor. QTAIM can be used to quantify the strength and nature of these interactions, which are crucial for understanding its crystal packing, solvation, and role in molecular recognition.

QTAIM analysis involves locating bond critical points (BCPs) in the electron density between interacting atoms. nih.gov The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the interaction. nih.govrsc.org

A positive value of the Laplacian (∇²ρ(r) > 0) is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals interactions. nih.gov

The electron density (ρ(r)) at the BCP correlates with the strength of the interaction.

Studies on other amine-containing molecules have used QTAIM to characterize N–H···N hydrogen bonds and other weak interactions that stabilize crystal structures. uzh.chnih.gov This type of analysis would be directly applicable to dimers of this compound or its complexes with other molecules, providing a fundamental understanding of the intermolecular forces at play.

| Parameter | Symbol | Significance | Typical Value for Hydrogen Bonds |

|---|---|---|---|

| Electron Density at BCP | ρ(r) | Indicates the strength of the interaction. | 0.002 - 0.035 e/a₀³ |

| Laplacian of Electron Density at BCP | ∇²ρ(r) | Indicates the nature of the interaction (positive for closed-shell/noncovalent). | 0.024 - 0.139 e/a₀⁵ |

Derivatization and Functionalization Strategies

Formation of N-Substituted Amides and Carbamates

The primary amine functionality of (R)-Cyclohex-3-en-1-amine is readily derivatized to form N-substituted amides and carbamates. These transformations are fundamental in organic synthesis, often serving to protect the amine group or to introduce specific structural motifs.

N-Substituted Amides: The acylation of this compound with acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-substituted amides. This reaction is a common strategy in the synthesis of pharmaceuticals and other bioactive molecules. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uklibretexts.org The choice of base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the hydrogen chloride byproduct and drive the reaction to completion. pearson.com

N-Substituted Carbamates: Carbamates are versatile derivatives of amines and are frequently employed as protecting groups in multi-step syntheses. The reaction of this compound with chloroformates, such as benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347), in the presence of a base, yields the corresponding N-substituted carbamates. sigmaaldrich.com For instance, the synthesis of ethyl, tert-butyl, and benzyl N-(1-cyclohex-3-enyl)carbamates has been achieved in a one-pot procedure via a Curtius rearrangement of cyclohex-3-ene carboxylic acid in the presence of the corresponding alcohol. researchgate.net Another approach involves the reaction of the amine with an isocyanate. wikipedia.orgresearchgate.net

| Derivative Type | Reagent Example | Product Type |

|---|---|---|

| N-Substituted Amide | Acetyl chloride | N-acetyl-(R)-cyclohex-3-en-1-amine |

| N-Substituted Amide | Benzoyl chloride | N-benzoyl-(R)-cyclohex-3-en-1-amine |

| N-Substituted Carbamate | Benzyl chloroformate | Benzyl (R)-cyclohex-3-en-1-ylcarbamate |

| N-Substituted Carbamate | Di-tert-butyl dicarbonate | tert-butyl (R)-cyclohex-3-en-1-ylcarbamate |

| N-Substituted Carbamate | Phenyl isocyanate | N-phenyl-N'-((R)-cyclohex-3-en-1-yl)urea |

Introduction of Diverse Functional Groups onto the Cyclohexene (B86901) Ring

The cyclohexene ring of this compound provides a scaffold for the introduction of a variety of functional groups, further expanding its synthetic utility. The double bond within the ring is particularly amenable to a range of chemical transformations.

Transformations of N-protected derivatives of cyclohex-3-enylamine, such as benzyl N-(1-cyclohex-3-enyl)carbamate, have been explored, including iodination and epoxidation, leading to useful oxygenated cyclohexylamino building blocks. researchgate.net The epoxidation of the double bond, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), yielding an epoxide that can be subsequently opened by various nucleophiles to introduce new functionalities in a stereocontrolled manner.

Furthermore, dihydroxylation of the double bond can be accomplished using reagents such as osmium tetroxide or potassium permanganate, leading to the formation of diols. For example, the synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate has been reported, which serves as a precursor for biologically active compounds. tci-thaijo.org These diols can be further functionalized to introduce a wide array of chemical entities.

| Reaction Type | Reagent Example | Functional Group Introduced |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | Osmium tetroxide / NMO | Diol |

| Iodination | Iodine | Iodine |

| Halogenation | N-Bromosuccinimide | Bromine |

Selective Protection and Deprotection Strategies for the Amine Functionality

In the context of multi-step organic synthesis, the selective protection and deprotection of the amine group of this compound is of paramount importance to prevent unwanted side reactions. Several protecting groups are commonly employed for this purpose, each with its specific conditions for introduction and removal.

Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. chemtube3d.comgoogle.com Deprotection of the Boc group is readily achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in an organic solvent. chemguide.co.uk

Cbz Protection: The benzyloxycarbonyl (Cbz) group is another common amine protecting group that is stable to a range of reaction conditions but can be removed by catalytic hydrogenation. researchgate.net The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. researchgate.net Deprotection is typically accomplished using hydrogen gas and a palladium catalyst (Pd/C). researchgate.net

Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. chempep.com It is introduced using Fmoc-Cl or Fmoc-OSu. thieme-connect.de The Fmoc group is cleaved under mild basic conditions, commonly with a solution of piperidine (B6355638) in DMF. chempep.comresearchgate.netuci.edu

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine in DMF) |

Derivatization for Synthetic Monitoring and Purity Assessment

The monitoring of reactions involving this compound and the assessment of its purity, particularly its enantiomeric excess (ee), often require derivatization to facilitate analysis by chromatographic or spectroscopic techniques.

Chromatographic Methods: For analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC), the amine is often converted into a less polar and more volatile derivative. This can be achieved by acylation or silylation. wiley.comcat-online.com Chiral derivatizing agents can be employed to form diastereomers that can be separated on a non-chiral stationary phase, allowing for the determination of the enantiomeric ratio. wiley.comchromatographyonline.com Alternatively, the underivatized amine or its simple derivatives can be analyzed on a chiral stationary phase. cat-online.com Pre-column derivatization with reagents that introduce a chromophore, such as p-toluenesulfonyl chloride, can enhance detection by UV-Vis spectroscopy in HPLC. sigmaaldrich.comnih.gov

NMR Spectroscopy: The enantiomeric purity of this compound can also be determined by nuclear magnetic resonance (NMR) spectroscopy after derivatization with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). nih.gov The reaction of the chiral amine with both enantiomers of Mosher's acid chloride produces a pair of diastereomers. The signals of specific protons in the ¹H NMR spectra of these diastereomers will exhibit different chemical shifts, and the integration of these signals allows for the quantification of each enantiomer. nih.govlibretexts.org

| Analytical Technique | Derivatization Strategy | Purpose |

|---|---|---|

| Gas Chromatography (GC) | Acylation (e.g., with trifluoroacetic anhydride) | Increase volatility and improve separation |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with a chiral agent | Separation of diastereomers for ee determination |

| High-Performance Liquid Chromatography (HPLC) | Derivatization with a chromophoric agent | Enhance UV detection |

| Nuclear Magnetic Resonance (NMR) | Reaction with Mosher's acid chloride | Formation of diastereomers for ee determination by ¹H NMR |

Future Research Directions and Synthetic Innovations

Development of Novel Highly Enantioselective Catalytic Systems for Direct Amination

The direct introduction of an amine group into a cyclohexene (B86901) framework with high control over stereochemistry is a significant challenge. Future research is intensely focused on creating novel catalytic systems that can achieve this transformation with high enantioselectivity.

One promising avenue is the use of organocatalysis . Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric amination of cyclic ketones, which can be precursors to chiral cyclohexenylamines. These catalysts have been shown to facilitate the direct asymmetric amination of α-substituted cyclic ketones, yielding products with nitrogen-containing quaternary stereocenters in high yields and excellent enantioselectivities nih.govmasterorganicchemistry.com. For instance, the use of a chiral phosphoric acid catalyst can achieve enantiomeric excesses (ee) of up to 98% in the amination of various α-branched cyclic ketones nih.govmasterorganicchemistry.com.

Transition metal catalysis also presents significant opportunities. Palladium-catalyzed hydroamination of dienes using chiral ligands like PHOX has been shown to produce allylic amines with high enantioselectivity. While not a direct amination of a pre-existing cyclohexene, this method builds the chiral amine functionality from an acyclic diene, offering an alternative synthetic route researchgate.netacs.org. Research in this area is geared towards developing more active and selective catalysts that can operate under mild conditions and with a broader range of substrates.

Biocatalysis offers a green and highly selective alternative. Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are being engineered to improve their activity, stability, and stereoselectivity for the synthesis of chiral amines nih.gov. Engineered transaminases have been successfully used in the industrial synthesis of complex chiral amines like sitagliptin, demonstrating the power of this approach mdpi.com. Future work will focus on discovering and engineering novel enzymes with tailored substrate specificities for the direct amination of cyclohexene derivatives.

| Catalytic System | Catalyst Type | Substrate Example | Enantioselectivity (ee) | Key Features |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | α-Aryl Cyclic Ketones | Up to 98% | Direct amination to form N-containing quaternary centers. nih.govmasterorganicchemistry.com |

| Transition Metal Catalysis | Pd-PHOX Complex | Acyclic 1,3-Dienes | Up to 97:3 er | Intermolecular addition of aliphatic amines. researchgate.netacs.org |

| Biocatalysis | Engineered Transaminase | Prochiral Ketones | >99% | Green, highly selective, and applicable to industrial scale. mdpi.com |

Chemo- and Regioselective Functionalization of the Cyclohexene Core

Beyond the synthesis of the chiral amine itself, its utility as a building block depends on the ability to selectively functionalize the cyclohexene ring. The presence of both a double bond and an amine group offers multiple sites for reaction, making chemo- and regioselectivity crucial challenges.

Future research is directed at developing methods that can precisely target specific positions on the cyclohexene core. For example, electrophilic additions to the double bond can be controlled by the directing effect of the amine group or by the choice of catalyst. The development of new reagents and catalytic systems that can achieve high regioselectivity in reactions such as hydroboration-oxidation, epoxidation, and dihydroxylation of the cyclohexene ring in the presence of the amine functionality is an active area of investigation.

The allylic positions of the cyclohexene ring are also prime targets for functionalization. Organocatalytic methods for the enantioselective functionalization of allylic positions are being explored, which could allow for the introduction of new substituents with high stereocontrol rsc.org.

Furthermore, the development of tandem reactions that can build molecular complexity in a single step is a key goal. For instance, a reaction sequence that combines a regioselective functionalization of the double bond with a subsequent cyclization involving the amine group could rapidly generate complex polycyclic structures.

| Functionalization Strategy | Target Site | Reaction Type | Key Challenge | Potential Application |

|---|---|---|---|---|

| Electrophilic Addition | Double Bond | Epoxidation, Dihydroxylation | Controlling regioselectivity and diastereoselectivity. | Synthesis of functionalized cyclohexanols and diols. |

| Allylic Functionalization | Allylic C-H Bonds | Organocatalytic Substitution | Achieving high enantioselectivity. rsc.org | Introduction of diverse substituents at the allylic positions. |

| Tandem Reactions | Multiple Sites | Cycloadditions, Annulations | Designing efficient one-pot transformations. | Rapid construction of polycyclic scaffolds. |

Green Chemistry Approaches to the Synthesis of Chiral Cyclohex-3-en-1-amines

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of chiral amines like (R)-Cyclohex-3-en-1-amine, this translates to a focus on methods that are atom-economical, use renewable resources, and avoid hazardous reagents and solvents.

Biocatalysis is at the forefront of green approaches to chiral amine synthesis researchgate.netnih.gov. The use of enzymes such as transaminases, amine dehydrogenases, and monoamine oxidases offers highly selective and environmentally benign routes to enantiomerically pure amines nih.govyork.ac.uk. These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional chemical methods researchgate.net. The continuous development of more robust and efficient enzymes through protein engineering is expanding the scope of biocatalysis in this area nih.gov.

Another key aspect of green chemistry is the use of renewable starting materials . Research into the conversion of biomass-derived feedstocks into valuable chemical building blocks is a major trend. While not yet fully realized for this compound, the development of synthetic pathways that start from renewable resources would be a significant advancement in sustainability.

Furthermore, the development of catalytic transfer hydrogenation processes avoids the need for high-pressure hydrogen gas, a significant safety concern in traditional hydrogenation reactions. These methods use safer hydrogen donors like isopropanol (B130326) or formic acid and can be performed under milder conditions nih.gov.

| Green Chemistry Approach | Key Principle | Example | Advantages |

|---|---|---|---|

| Biocatalysis | Use of enzymes as catalysts. | Transaminase-mediated amination of ketones. nih.gov | High selectivity, mild reaction conditions, aqueous media. researchgate.net |

| Renewable Feedstocks | Sourcing starting materials from biomass. | Synthesis from bio-derived cyclohexene precursors. | Reduced reliance on fossil fuels, sustainability. |

| Catalytic Transfer Hydrogenation | Use of safe hydrogen donors. | Reduction of imines using isopropanol as a hydrogen source. nih.gov | Avoids high-pressure H2, enhanced safety. nih.gov |

Expanding the Scope of Complex Molecular Construction and Scaffold Derivatization

This compound is a versatile scaffold for the synthesis of more complex molecules. Its inherent chirality and multiple functional groups make it an ideal starting point for the construction of diverse molecular architectures, including fused ring systems and polycyclic compounds.

One area of active research is the use of this chiral amine in the synthesis of fused heterocyclic systems . The amine functionality can be used as a nucleophile in intramolecular cyclization reactions, leading to the formation of nitrogen-containing bicyclic and polycyclic structures. For example, intramolecular bromo-amination of a 1,4-cyclohexadiene (B1204751) derivative has been used in the asymmetric synthesis of (−)-γ-lycorane researchgate.net.

The derivatization of the amine group allows for the introduction of a wide range of substituents, further expanding the molecular diversity that can be achieved. Chiral derivatization reagents can be used to create diastereomers that can be separated by chromatography, providing a method for the enantiomeric resolution of chiral amines chemtube3d.com. This approach is also valuable for analytical purposes, allowing for the determination of enantiomeric purity.

Furthermore, this compound can serve as a chiral scaffold upon which to build complex molecular frameworks for applications in medicinal chemistry and materials science. The synthesis of chiral scaffolds based on polyfunctional amino acids has demonstrated the potential for creating diverse chemical platforms for the production of complex molecules researchgate.net.

| Application | Synthetic Strategy | Target Molecular Architecture | Significance |

|---|---|---|---|

| Fused Heterocycles | Intramolecular Cyclization | Bicyclic and Polycyclic Alkaloids | Access to biologically active natural product scaffolds. researchgate.net |

| Scaffold Derivatization | Reaction at the Amine Group | Diverse Libraries of Chiral Compounds | Exploration of chemical space for drug discovery. researchgate.net |

| Asymmetric Synthesis | Use as a Chiral Auxiliary or Building Block | Complex Natural Products and Pharmaceuticals | Introduction of chirality into target molecules. |

Q & A

Q. What green chemistry approaches improve the sustainability of this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.